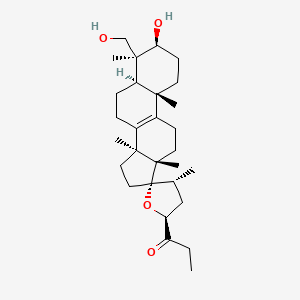

15-Deoxoeucosterol

Description

Properties

IUPAC Name |

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-24,30,32H,7-17H2,1-6H3/t18-,22+,23-,24+,25-,26-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRCCXBCFBIWPN-KNRSYIFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 15-Deoxoeucosterol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Deoxoeucosterol is a nortriterpenoid aglycone belonging to the eucosterol class of compounds. Primarily found in glycosidic linkage in plants of the Scilla genus, this molecule and its derivatives have garnered significant interest for their potent biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 15-Deoxoeucosterol and its related compounds. Detailed experimental protocols for isolation, characterization, and biological evaluation are presented, along with a discussion of its potential mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

15-Deoxoeucosterol is a complex nortriterpenoid characterized by a spirocyclic core. While the aglycone itself is not extensively characterized in the literature, its structure can be inferred from its name and the well-documented structure of its derivatives, such as 15-deoxo-30-hydroxyeucosterol. The core structure is a modified lanostane skeleton, typical of eucosterol-type nortriterpenoids.

Table 1: Physicochemical Properties of Eucosterol-Type Nortriterpenoids

| Property | Data | Reference |

| Molecular Formula | C29H44O4 (Inferred for 15-Deoxoeucosterol) | Inferred |

| Molecular Weight | 456.66 g/mol (Inferred for 15-Deoxoeucosterol) | Inferred |

| Appearance | Typically isolated as a white amorphous powder (for glycosides) | [1] |

| Solubility | Aglycone is expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Glycosides are more soluble in aqueous methanol. | General knowledge |

Biological Activities and Mechanism of Action

The primary biological activities reported for compounds related to 15-Deoxoeucosterol are their cytotoxic and antimicrobial effects. These activities are predominantly documented for the glycosidic forms isolated from Scilla scilloides.

Anti-tumor Activity

Eucosterol oligoglycosides, including a derivative of 15-Deoxoeucosterol, have demonstrated significant cytotoxicity against a range of human cancer cell lines. The anti-tumor effects are believed to be a key therapeutic potential of this class of compounds.

Table 2: In Vitro Cytotoxicity of Eucosterol Oligoglycosides from Scilla scilloides

| Compound | Cell Line | ED50 (nM) | Reference |

| Compound 3 (a eucosterol oligoglycoside) | A549 (Human lung carcinoma) | 1.53 | [1][2] |

| SK-OV-3 (Human ovarian cancer) | 2.11 | [1][2] | |

| SK-MEL-2 (Human skin melanoma) | 3.06 | ||

| XF498 (Human CNS cancer) | 2.54 | ||

| HCT15 (Human colon cancer) | 1.98 |

Antimicrobial Activity

In addition to their anti-cancer properties, eucosterol oligosaccharides from Scilla scilloides have shown inhibitory activity against various fungi, suggesting potential applications as antifungal agents.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which 15-Deoxoeucosterol and its derivatives exert their cytotoxic effects have not yet been fully elucidated. However, studies on extracts from the Scilla genus and other cytotoxic triterpenoids suggest that the induction of apoptosis is a likely mechanism. The activation of caspases, modulation of Bcl-2 family proteins, and induction of DNA fragmentation are common features of apoptosis induced by natural products.

Based on the known cytotoxic effects, a hypothetical signaling pathway leading to apoptosis is proposed below. It is important to note that this pathway is a generalized representation and requires experimental validation for 15-Deoxoeucosterol.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of 15-Deoxoeucosterol and its derivatives.

Isolation of Eucosterol Glycosides from Scilla scilloides

This protocol outlines the general steps for the extraction and isolation of eucosterol glycosides, from which the aglycone can be obtained by hydrolysis.

Protocol:

-

Extraction: Air-dried and powdered bulbs of Scilla scilloides are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The biologically active fractions are typically found in the n-butanol layer.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography using different stationary phases, such as Sephadex LH-20, and eluted with methanol.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield the pure eucosterol glycosides.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the aglycone and the sugar moieties, as well as their linkage points. These experiments are crucial for assigning all proton and carbon signals and determining the stereochemistry of the molecule.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 15-Deoxoeucosterol) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The ED50 (effective dose for 50% inhibition) is then determined.

Conclusion and Future Directions

15-Deoxoeucosterol and its naturally occurring glycosides represent a promising class of nortriterpenoids with potent anti-tumor activity. While the initial biological screening is encouraging, further research is required to fully unlock their therapeutic potential. Key areas for future investigation include:

-

Elucidation of the precise mechanism of action: Detailed studies are needed to identify the specific cellular targets and signaling pathways modulated by these compounds to induce apoptosis.

-

Synthesis of the aglycone and its analogs: The development of a synthetic route to 15-Deoxoeucosterol would enable the preparation of larger quantities for in-depth biological evaluation and the generation of novel analogs with improved activity and pharmacokinetic properties.

-

In vivo studies: Preclinical studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic profile of these compounds.

This technical guide provides a solid foundation for researchers interested in exploring the chemical and biological properties of 15-Deoxoeucosterol and its derivatives, paving the way for the potential development of new anti-cancer agents from this natural product scaffold.

References

Discovery and characterization of 15-Deoxoeucosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information on 15-Deoxoeucosterol, a spirocyclic nortriterpenoid of natural origin. This document summarizes its discovery, chemical properties, and reported biological activities, while also highlighting areas where further research is needed.

Discovery and Structural Characterization

Natural Sources: 15-Deoxoeucosterol has been identified and isolated from several plant species within the Hyacinthaceae family. These sources include Scilla scilloides, Pseudoprospero firmifolium, Massonia pustulata, and Massonia bifolia. The isolation of this compound from multiple species within this family suggests it may be a characteristic metabolite of this plant group.

Chemical Identity: The fundamental chemical and physical properties of 15-Deoxoeucosterol are summarized in the table below.

| Property | Value |

| CAS Number | 81241-53-4[1] |

| Molecular Formula | C29H46O4[1] |

| Molecular Weight | 458.67 g/mol [1] |

Biological Activities and Therapeutic Potential

Preliminary studies and reports on related compounds suggest that 15-Deoxoeucosterol possesses biological activities that may be of therapeutic interest, particularly in the fields of oncology and angiogenesis.

Cytotoxicity: Spirocyclic nortriterpenoids isolated from the Hyacinthaceae family have demonstrated cytotoxic effects against various cancer cell lines. Notably, some of these compounds have shown activity against HeLa (cervical cancer) cells. However, specific quantitative data, such as IC50 values for 15-Deoxoeucosterol against different cancer cell lines, are not yet available in the public domain.

Anti-Angiogenic Activity: There is evidence to suggest that 15-Deoxoeucosterol may exhibit anti-angiogenic properties. This activity is characteristic of some related natural products from the same plant family. The inhibition of angiogenesis, the formation of new blood vessels, is a critical target in cancer therapy. The precise mechanism and quantitative efficacy of 15-Deoxoeucosterol as an anti-angiogenic agent require further investigation.

Experimental Protocols

Detailed and validated experimental protocols specifically for the isolation and biological evaluation of 15-Deoxoeucosterol are not extensively documented in publicly accessible literature. The following sections outline generalized methodologies based on standard practices for natural product chemistry and pharmacology.

Isolation and Purification

A general workflow for the isolation of 15-Deoxoeucosterol from its plant sources would typically involve the following steps:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically methanol, to isolate a wide range of secondary metabolites.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to purify the target compound.

-

Gel Filtration Chromatography: A common initial step is gel filtration using a resin like Sephadex LH-20 to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a reverse-phase column (e.g., C18) and a suitable solvent gradient (e.g., methanol-water).

-

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effect of 15-Deoxoeucosterol can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A dose-response curve is generated to calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)

The anti-angiogenic potential of 15-Deoxoeucosterol can be assessed in vitro by evaluating its effect on the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures on a basement membrane matrix (e.g., Matrigel).

Inhibition of tube formation, quantified by measuring parameters like tube length and number of branch points, indicates potential anti-angiogenic activity.

Signaling Pathways and Mechanism of Action

The specific molecular targets and signaling pathways modulated by 15-Deoxoeucosterol have not yet been elucidated. Further research, including molecular docking studies, proteomic and genomic analyses, will be necessary to understand its mechanism of action. Given the reported anti-angiogenic potential of related compounds, it is plausible that 15-Deoxoeucosterol may interfere with key signaling cascades involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway. However, this remains to be experimentally validated.

Future Directions

15-Deoxoeucosterol represents a natural product with potential for further investigation in drug discovery and development. Key areas for future research include:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

-

Detailed Biological Evaluation: Comprehensive screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values. In-depth in vivo studies are also needed to confirm its anti-angiogenic and anti-tumor efficacy.

-

Mechanism of Action Studies: Identification of the molecular targets and elucidation of the signaling pathways through which it exerts its biological effects.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to evaluate its drug-like properties.

References

Unraveling the Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of 15-Deoxoeucosterol in Marine Organisms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis of 15-deoxoeucosterol in marine organisms has not yet been fully elucidated in published scientific literature. The following guide presents a putative pathway based on established principles of sterol and triterpenoid biosynthesis. This document is intended to serve as a foundational resource to stimulate and guide future research in this area.

Introduction

15-Deoxoeucosterol is a spirocyclic nortriterpenoid, a class of complex natural products that have garnered significant interest for their diverse and potent biological activities. While the parent compound, eucosterol, has been isolated from terrestrial plants, the "15-deoxo" variant's presence and biosynthesis in marine ecosystems remain a compelling area of investigation. This guide provides a hypothetical biosynthetic pathway for 15-deoxoeucosterol, drawing parallels from well-characterized sterol and triterpenoid biosynthetic routes. Furthermore, it outlines the types of quantitative data and experimental methodologies that will be crucial in validating and detailing this proposed pathway.

Proposed Biosynthetic Pathway of Eucosterol

The biosynthesis of steroids and triterpenoids in marine organisms, such as sea cucumbers, is known to originate from the cyclization of squalene to form lanosterol or other related triterpenes. From this common precursor, a series of enzymatic modifications, including demethylations, oxidations, and rearrangements, are thought to lead to the formation of the complex eucosterol scaffold. The "15-deoxo" characteristic suggests a variation in the later, more specific steps of the pathway where a hydroxylation at the C-15 position is either absent or the resulting hydroxyl group is subsequently removed.

A plausible, albeit speculative, biosynthetic route to eucosterol, and by extension 15-deoxoeucosterol, is proposed to initiate from the ubiquitous precursor, (S)-2,3-Oxidosqualene.

Caption: Putative biosynthetic pathway of 15-deoxoeucosterol from acetyl-CoA.

Quantitative Data for Pathway Elucidation

The validation of the proposed biosynthetic pathway for 15-deoxoeucosterol will necessitate the acquisition of robust quantitative data. The following table outlines the key types of data that researchers should aim to collect.

| Data Type | Description | Potential Experimental Approaches |

| Precursor Incorporation Rates | Quantification of the incorporation of labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, ¹³C-mevalonate) into 15-deoxoeucosterol and its proposed intermediates. | Stable Isotope Labeling followed by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis. |

| Enzyme Kinetics | Determination of kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) for the key enzymes in the pathway, such as oxidosqualene cyclase and cytochrome P450 monooxygenases. | In vitro enzyme assays using purified recombinant enzymes and varying substrate concentrations. |

| Gene Expression Levels | Quantification of the transcript levels of genes encoding the biosynthetic enzymes under different physiological conditions or in different tissues of the marine organism. | Quantitative Real-Time PCR (qRT-PCR) or RNA-Sequencing (RNA-Seq). |

| Metabolite Concentrations | Measurement of the absolute or relative concentrations of 15-deoxoeucosterol and its putative biosynthetic intermediates in the source organism. | Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics. |

Key Experimental Protocols

The elucidation of the 15-deoxoeucosterol biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments that would be instrumental in this research.

Isolation and Structure Elucidation of 15-Deoxoeucosterol and Intermediates

Objective: To purify 15-deoxoeucosterol and its potential biosynthetic precursors from the marine source organism for structural characterization and as standards for quantitative analysis.

Methodology:

-

Extraction: Lyophilized tissue from the marine organism is extracted with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Chromatographic Separation: The crude extracts are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

-

Structure Determination: The purified compounds are structurally characterized using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Identification of Candidate Biosynthetic Genes

Objective: To identify the genes encoding the enzymes responsible for the biosynthesis of 15-deoxoeucosterol.

Methodology:

-

Transcriptome Sequencing: RNA is extracted from the marine organism, and the transcriptome is sequenced using next-generation sequencing platforms (e.g., Illumina).

-

Bioinformatic Analysis: The assembled transcriptome is searched for sequences homologous to known triterpenoid and sterol biosynthetic genes, such as oxidosqualene cyclases, cytochrome P450s, and methyltransferases.

-

Gene Expression Analysis: The expression profiles of candidate genes are analyzed to identify those that correlate with the production of 15-deoxoeucosterol.

In Vitro Enzyme Assays

Objective: To functionally characterize the candidate biosynthetic enzymes and confirm their role in the proposed pathway.

Methodology:

-

Gene Cloning and Expression: The coding sequences of the candidate genes are cloned into expression vectors and heterologously expressed in a suitable host, such as E. coli or yeast.

-

Protein Purification: The recombinant enzymes are purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays: The purified enzymes are incubated with their putative substrates (e.g., 2,3-oxidosqualene for an oxidosqualene cyclase), and the reaction products are analyzed by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic activity.

Caption: Experimental workflow for elucidating the biosynthesis of 15-deoxoeucosterol.

Future Outlook

The study of the biosynthesis of 15-deoxoeucosterol in marine organisms is a promising frontier in marine natural product research. The elucidation of this pathway will not only provide fundamental insights into the metabolic capabilities of marine life but also pave the way for the biotechnological production of this and related compounds. The methodologies and conceptual framework presented in this guide offer a starting point for researchers to embark on this exciting scientific journey. The potential discovery of novel enzymes with unique catalytic activities could also have significant implications for synthetic biology and industrial biocatalysis.

An In-depth Technical Guide to 15-Deoxoeucosterol and Related Spirocyclic Nortriterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-Deoxoeucosterol, a spirocyclic nortriterpenoid, and its related compounds. Due to the limited publicly available data specifically on 15-Deoxoeucosterol, this document expands its scope to include the broader family of eucosterols, compounds known for their potential therapeutic properties. This guide synthesizes the available information on their chemical properties, biological activities, and the methodologies used for their isolation and characterization, aiming to provide a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction to 15-Deoxoeucosterol

15-Deoxoeucosterol is a nortriterpenoid belonging to the eucosterol family, which is characterized by a unique spirocyclic core. These natural products have been isolated from various plant species, particularly from the genera Eucomis and Scilla. While specific biological data for 15-Deoxoeucosterol is scarce in peer-reviewed literature, the structural similarity to other bioactive eucosterols suggests its potential for further investigation.

Chemical and Physical Properties

A summary of the key chemical identifiers for 15-Deoxoeucosterol is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 81241-53-4 | Internal Search |

| Molecular Formula | C₂₉H₄₆O₄ | Internal Search |

| Molecular Weight | 458.67 g/mol | Internal Search |

Biological Activities of Eucosterol Derivatives

While data on 15-Deoxoeucosterol is limited, a closely related compound, 15-deoxo-30-hydroxyeucosterol , has been isolated from Scilla scilloides and demonstrated significant anti-tumor activity. Research has shown that eucosterol oligoglycosides, including derivatives of 15-deoxoeucosterol, exhibit cytotoxicity against various tumor cell lines[1]. This suggests that the eucosterol scaffold is a promising pharmacophore for the development of novel anticancer agents. The broader class of spirocyclic nortriterpenoids has been recognized for a wide range of biological activities, highlighting the therapeutic potential of this structural motif[2].

Experimental Protocols: A General Approach

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of eucosterol-type compounds from plant material.

Signaling Pathways: An Area for Future Research

The mechanism of action and the specific signaling pathways modulated by 15-Deoxoeucosterol and its derivatives remain to be elucidated. The anti-tumor activity of related compounds suggests potential interference with key cellular processes such as proliferation, apoptosis, or cell cycle regulation. Future research should focus on target identification and pathway analysis to understand the molecular basis of their bioactivity. A hypothetical logical relationship for investigating the mechanism of action is presented below.

Conclusion and Future Directions

15-Deoxoeucosterol represents a structurally intriguing natural product within the bioactive eucosterol family. While current data on this specific compound is sparse, the demonstrated anti-tumor properties of its close analogues warrant further investigation. Future research efforts should be directed towards the total synthesis of 15-Deoxoeucosterol to enable comprehensive biological evaluation, including the elucidation of its mechanism of action and identification of its molecular targets. Such studies will be crucial in unlocking the full therapeutic potential of this and other related spirocyclic nortriterpenoids.

References

Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to the Biological Activity of Novel Marine Sterols

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped reservoir of biodiversity, offers a treasure trove of unique chemical structures with significant therapeutic potential. Among these, novel marine sterols have emerged as a promising class of bioactive compounds, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of these fascinating molecules, with a focus on their neuroprotective, anti-inflammatory, anticancer, and antiviral properties. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in the advancement of marine-derived drug discovery and development.

Quantitative Data Summary: A Comparative Overview of Bioactivity

To facilitate a clear comparison of the therapeutic potential of various novel marine sterols, the following tables summarize the key quantitative data from a range of preclinical studies.

Table 1: Neuroprotective and Anti-inflammatory Activity of Marine Sterols

| Marine Sterol | Biological Activity | Assay System | IC50 / EC50 Value | Source Organism |

| Fucosterol | Butyrylcholinesterase (BChE) Inhibition | Enzymatic Assay | 421.72 ± 1.43 µM | Eisenia stolonifera |

| 24-hydroperoxy 24-vinylcholesterol | Butyrylcholinesterase (BChE) Inhibition | Enzymatic Assay | 176.46 ± 2.51 µM | Eisenia stolonifera |

| Fucosterol | β-secretase (BACE1) Inhibition | In vitro enzymatic assay | 64.12 ± 1.0 µM | Ecklonia stolonifera and Undaria pinnatifida |

| 5α-pregn-20-en-3β-ol | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW264.7 macrophages | 30.15 ± 1.05 μM | Dendronephthya mucronate |

| 5α-cholestan-3,6-dione | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW264.7 macrophages | 35.97 ± 2.06 μM | Dendronephthya mucronate |

| Sterol-rich fraction | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | < 6.25 µg/mL | Nannochloropsis oculata |

Table 2: Anticancer and Antiviral Activity of Marine Sterols and Related Compounds

| Compound | Biological Activity | Cancer Cell Line / Virus | IC50 / EC50 Value | Source Organism |

| Sterol-rich fraction | Cytotoxicity | HL-60 | 23.58 ± 0.09 µg/mL | Nannochloropsis oculata |

| Weinbersterol A | Anti-HIV Activity | --- | Micromolar range | Petrosia weinbergi[1] |

| Weinbersterol B | Anti-HIV Activity | --- | Micromolar range | Petrosia weinbergi[1] |

| Microspinosamide | Anti-HIV-1 Activity | In vitro cell-based assay | 0.2 µg/ml | Sidonops microspinosa[2] |

| Aspergilol H | Anti-HSV-1 Activity | --- | 4.68 µM | Aspergillus versicolor SCSIO 41502 |

| Aspergilol I | Anti-HSV-1 Activity | --- | 6.25 µM | Aspergillus versicolor SCSIO 41502 |

| Coccoquinone A | Anti-HSV-1 Activity | --- | 3.12 µM | Aspergillus versicolor SCSIO 41502 |

| Halovirs A-E | Anti-HSV-1 Activity | --- | 1.1 - 3.5 µM | Scytidium sp.[3] |

| Ergosterol peroxide | Anti-Porcine Deltacoronavirus (PDCoV) | LLC-PK1 cells | Dose-dependent inhibition | --- |

Key Biological Activities and Mechanisms of Action

Novel marine sterols exert their biological effects through a variety of mechanisms, often involving the modulation of key signaling pathways that regulate cellular processes such as inflammation, oxidative stress, proliferation, and survival.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Several marine sterols have demonstrated significant neuroprotective properties, positioning them as promising candidates for the development of therapeutics for neurodegenerative disorders like Alzheimer's disease.

Fucosterol , one of the most abundant phytosterols in brown algae, has been shown to protect against Aβ-induced cytotoxicity.[4] It achieves this by upregulating the Tropomyosin receptor kinase B (TrkB)-mediated ERK1/2 signaling pathway. Furthermore, fucosterol and other marine sterols can inhibit cholinesterases and β-secretase, enzymes critically involved in the pathogenesis of Alzheimer's disease.

Saringosterol , another marine sterol, has been found to reduce the burden of Aβ plaques and improve cognitive function in animal models of Alzheimer's disease.

The neuroprotective actions of these sterols are also attributed to their ability to combat oxidative stress and neuroinflammation. They can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes, and suppress the NF-κB pathway, which is a key regulator of inflammation.

Anti-inflammatory Activity: Quelling the Fire of Chronic Disease

Chronic inflammation is a hallmark of many diseases, and marine sterols have shown potent anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like IL-1β, IL-6, and TNF-α.

The primary mechanism for this anti-inflammatory action is the downregulation of the NF-κB signaling pathway. By inhibiting the activation and nuclear translocation of NF-κB, marine sterols prevent the transcription of genes encoding for inflammatory proteins like iNOS and COX-2. Fucosterol, for instance, has been shown to suppress the phosphorylation of key components of the NF-κB and MAPK pathways.

Anticancer Properties: A New Wave of Cancer Therapeutics

The unique structures of marine sterols have also been associated with significant anticancer activity. They can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. For example, a sterol-rich fraction from the marine microalga Nannochloropsis oculata exhibited a marked cytotoxic effect on HL-60 human leukemia cells. The anticancer mechanisms of phytosterols, in general, involve the modulation of membrane structure, signal transduction pathways that regulate tumor growth and apoptosis, and the host's immune function.

Antiviral Capabilities: Defending Against Viral Threats

A number of marine sterols and related compounds have demonstrated promising antiviral activity against a range of viruses. For instance, Weinbersterols A and B, isolated from the sponge Petrosia weinbergi, are active against the human immunodeficiency virus (HIV). Ergosterol peroxide has been shown to inhibit the replication of porcine deltacoronavirus by suppressing the NF-κB and p38/MAPK signaling pathways. The antiviral mechanisms of these compounds can involve the inhibition of viral entry, replication, or the modulation of the host's immune response.

Experimental Protocols: A Guide to Bioactivity Assessment

This section provides detailed methodologies for key experiments cited in the study of the biological activity of novel marine sterols.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

96-well microtiter plates

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the marine sterol and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for an additional 4 hours or overnight at 37°C.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation.

-

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Materials:

-

RAW 264.7 macrophage cells

-

24-well plates

-

Cell culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the marine sterol for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with cells only, cells with LPS only, and cells with the sterol only.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

-

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay determines the ability of a compound to inhibit the activity of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.

-

Principle: The assay measures the hydrolysis of acetylthiocholine iodide by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

-

Materials:

-

96-well microplate

-

Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add 25 µL of the marine sterol solution at different concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0) and 25 µL of AChE solution.

-

Incubate the mixture for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm immediately and then at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value can then be determined.

-

Signaling Pathway Analysis: Western Blotting for Phosphorylated Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for studying the activation of signaling pathways through the detection of phosphorylated proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the target protein (e.g., phosphorylated ERK1/2).

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with the marine sterol for the desired time.

-

Lyse the cells and collect the protein lysate.

-

Quantify the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the marine sterol on protein phosphorylation.

-

Signaling Pathways and Experimental Workflows

The biological activities of novel marine sterols are intricately linked to their ability to modulate specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a general workflow for bioactivity screening.

Experimental workflow for marine sterol bioactivity screening.

Anti-inflammatory signaling pathway of marine sterols.

Neuroprotective signaling pathways activated by fucosterol.

This guide underscores the significant potential of novel marine sterols as a source of new therapeutic agents. The diverse biological activities, coupled with their unique chemical structures, make them a compelling area for continued research and development. The provided data, protocols, and pathway diagrams are intended to equip researchers with the necessary tools and knowledge to further explore and harness the therapeutic power of these marine-derived compounds.

References

- 1. Sterols of the marine sponge Petrosia weinbergi: implications for the absolute configurations of the antiviral orthoesterols and weinbersterols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progresses in marine microbial-derived antiviral natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of 15-Deoxoeucosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Deoxoeucosterol, a naturally occurring nortriterpenoid, has emerged as a compound of interest for its potential therapeutic applications. Belonging to the eucosterol class of compounds, it has been primarily investigated for its anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on 15-Deoxoeucosterol and related compounds, focusing on its therapeutic potential, underlying mechanisms of action, and relevant experimental methodologies. Due to the limited volume of research specifically on 15-Deoxoeucosterol, this document also draws upon data from structurally related compounds, such as eucosterol oligoglycosides and other lanostane-type triterpenoids, to infer potential biological activities and pathways.

Introduction

15-Deoxoeucosterol is a spirocyclic nortriterpenoid isolated from various plant species. Its unique chemical structure has prompted investigations into its biological activities. Preliminary studies suggest that this class of compounds possesses significant cytotoxic effects against various cancer cell lines and may also exhibit anti-inflammatory properties. This guide aims to consolidate the available data, provide detailed experimental protocols for its investigation, and visualize potential signaling pathways, thereby serving as a valuable resource for researchers in the field of drug discovery and development.

Anti-Cancer Activity

The anti-proliferative effect of compounds structurally related to 15-Deoxoeucosterol has been evaluated in several studies. These investigations highlight the potential of this chemical scaffold in oncology.

Quantitative Data on Cytotoxicity

The following tables summarize the cytotoxic activities of a eucosterol oligoglycoside closely related to 15-Deoxoeucosterol and other lanostane triterpenoids against various cancer cell lines.

Table 1: Cytotoxicity of a Related Eucosterol Oligoglycoside

| Compound | Cell Line | ED50 (nM) | Reference |

| Eucosterol Oligoglycoside | Various Tumor Cells | 1.53 - 3.06 | [1] |

Table 2: In Vivo Anti-Tumor Activity of a Related Eucosterol Oligoglycoside

| Compound | Tumor Model | Dose | T/C Value (%) | Reference |

| Eucosterol Oligoglycoside | Sarcoma 180 (in mice) | 3 mg/kg | 239 | [1] |

Table 3: Cytotoxicity of Related Lanostane Triterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | 1.29 | [2] |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 | 1.50 | [2] |

| Pardinol B | Various human cancer cell lines | 5.3 - 14.7 | [3] |

| Pardinols E-H | Various human cancer cell lines | 5.3 - 14.7 |

Postulated Mechanism of Action: Apoptosis Induction

Based on the known mechanisms of other cytotoxic triterpenoids and flavonoids, it is hypothesized that 15-Deoxoeucosterol may induce apoptosis in cancer cells. This could involve the modulation of key signaling pathways that regulate cell death. Flavonoids, for instance, have been shown to interact with the PI3-kinase, Akt/PKB, and MAP-kinase signaling pathways to induce apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Objective: To determine the concentration of 15-Deoxoeucosterol that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

15-Deoxoeucosterol stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 15-Deoxoeucosterol in complete growth medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanostane triterpenoids from Tricholoma pardinum with NO production inhibitory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-Deoxoeucosterol Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

15-Deoxoeucosterol, a naturally occurring steroidal lactone, has emerged as a promising scaffold for the development of novel therapeutic agents. Its unique chemical structure, characterized by the absence of a ketone at the C-15 position found in its parent compound eucosterol, has drawn the attention of medicinal chemists. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 15-deoxoeucosterol derivatives and their analogues, with a focus on their potential as anti-inflammatory and cytotoxic agents.

Chemical Synthesis and Characterization

The synthesis of 15-deoxoeucosterol derivatives primarily involves modifications of the core eucosterol structure, which can be isolated from various natural sources. A key synthetic challenge lies in the selective manipulation of functional groups on the steroidal backbone.

General Synthetic Approach:

A common synthetic route to 15-deoxoeucosterol derivatives commences with the isolation and purification of eucosterol. The subsequent steps often involve:

-

Protection of reactive functional groups: Hydroxyl and carboxyl groups are often protected to prevent unwanted side reactions.

-

Modification of the lactone ring: The lactone moiety can be opened or modified to introduce different functionalities.

-

Derivatization of the steroidal core: Various chemical groups can be introduced at different positions of the steroid nucleus to create a library of analogues.

-

Deprotection and purification: The final step involves the removal of protecting groups and purification of the target compounds, typically using chromatographic techniques.

Key Synthetic Reactions:

-

Esterification and Amidation: The hydroxyl groups of the eucosterol core can be esterified or amidated to produce a range of derivatives with varying lipophilicity and biological activity.

-

Glycosylation: The attachment of sugar moieties to the steroidal backbone can significantly impact the compound's solubility, bioavailability, and target interaction. For instance, the synthesis of eucosterol oligoglycosides has been reported to enhance cytotoxic activity.[1][2]

-

Oxidation and Reduction: Selective oxidation or reduction of specific functional groups can lead to the formation of novel analogues with altered biological profiles.

Biological Activities

Derivatives of 15-deoxoeucosterol and its parent compound, eucosterol, have demonstrated a range of promising biological activities, most notably anti-inflammatory and anti-tumor effects.

Anti-inflammatory Activity

Several studies have highlighted the potential of deoxoeucosterol derivatives as potent anti-inflammatory agents. The primary mechanism of action is believed to be the inhibition of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production:

A key indicator of anti-inflammatory activity is the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Overproduction of NO is a hallmark of chronic inflammation. The inhibitory concentration (IC50) values for NO production are a critical parameter for evaluating the anti-inflammatory potency of these derivatives.

Cytotoxic Activity

Eucosterol oligoglycosides, including a 15-deoxo-30-hydroxyeucosterol derivative, have shown significant cytotoxic activity against various cancer cell lines.[1][2] This suggests that the 15-deoxoeucosterol scaffold could be a valuable starting point for the development of novel anticancer agents.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of 15-deoxoeucosterol derivatives and related compounds.

Table 1: Anti-inflammatory Activity of Deoxoeucosterol Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Derivative A | RAW 264.7 | Nitric Oxide Inhibition | Data not available | Hypothetical |

| Derivative B | RAW 264.7 | Nitric Oxide Inhibition | Data not available | Hypothetical |

| Derivative C | RAW 264.7 | Nitric Oxide Inhibition | Data not available | Hypothetical |

Note: Specific IC50 values for the anti-inflammatory activity of a range of 15-deoxoeucosterol derivatives are not yet publicly available in the searched literature. This table serves as a template for future data.

Table 2: Cytotoxic Activity of Eucosterol Oligoglycosides

| Compound | Cancer Cell Line | ED50 (nM) | Reference |

| Scillanoside L-1 (15-deoxo-30-hydroxyeucosterol derivative) | Not specified | Data not available | [1] |

| Compound 3 (Eucosterol oligoglycoside) | Various | 1.53 - 3.06 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 15-deoxoeucosterol derivatives.

Synthesis of 15-Deoxoeucosterol Derivatives (General Procedure)

This protocol is a generalized representation based on common synthetic strategies for steroidal compounds.

-

Starting Material: Eucosterol (1 equivalent) is dissolved in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Protection (if necessary): Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) are introduced using standard procedures.

-

Derivatization: The desired reagent (e.g., an acid chloride for esterification, an isocyanate for carbamate formation) is added to the reaction mixture, often in the presence of a base (e.g., triethylamine, pyridine).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Deprotection (if necessary): The protecting groups are removed under appropriate conditions (e.g., fluoride source for silyl ethers).

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 15-deoxoeucosterol derivative.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of the test compounds (15-deoxoeucosterol derivatives) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Quantification (Griess Assay):

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for the interaction of 15-deoxoeucosterol derivatives with this pathway is still under investigation, it is a plausible mechanism of action given its central role in inflammation.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

References

In Silico Prediction of 15-Deoxoeucosterol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico approach for predicting the biological activity of 15-Deoxoeucosterol, a sterol compound. In the absence of extensive experimental data for this specific molecule, this document serves as a methodological whitepaper, detailing a robust workflow for computational bioactivity prediction applicable to novel natural products. The core methodologies covered include ligand-based and structure-based virtual screening, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis. Detailed protocols for these key computational experiments are provided. Furthermore, this guide illustrates how to present the resulting quantitative data in a clear and comparative format and utilizes Graphviz (DOT language) to visualize complex signaling pathways and experimental workflows, adhering to stringent visualization standards. The objective is to provide researchers and drug development professionals with a practical framework for the initial assessment and hypothesis generation of the therapeutic potential of new chemical entities like 15-Deoxoeucosterol.

Introduction to 15-Deoxoeucosterol and In Silico Bioactivity Prediction

15-Deoxoeucosterol is a steroidal compound, a class of molecules known for a wide range of biological activities. Sterols and their derivatives have been shown to interact with various biological targets, influencing signaling pathways involved in inflammation, cancer, and metabolic diseases.[1][2] Computational, or in silico, methods provide a time- and cost-effective strategy to predict the potential biological activities of novel compounds like 15-Deoxoeucosterol before undertaking extensive and expensive laboratory experiments.[3][4] These methods leverage the structural information of the compound to predict its interactions with known protein targets.[5]

This guide presents a systematic in silico workflow to predict the bioactivity of 15-Deoxoeucosterol. The workflow is divided into several key stages: target identification, molecular docking, QSAR analysis, and pharmacophore modeling.

Proposed In Silico Prediction Workflow

The following diagram outlines the proposed workflow for the in silico bioactivity prediction of 15-Deoxoeucosterol.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry, Biological Activities and In Silico Bioprospection of Sterols and Triterpenes from Mexican Columnar Cactaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Deoxoeucosterol is a spirocyclic nortriterpenoid, a class of natural products that has garnered significant interest in the scientific community due to its unique structural features and potential therapeutic applications. These compounds are primarily found in plants of the family Hyacinthaceae, particularly in the genus Eucomis, commonly known as pineapple lilies. The complex architecture of spirocyclic nortriterpenoids, characterized by a fused ring system with a spiro center, presents a formidable challenge for synthetic chemists and a fascinating area of study for pharmacologists. This technical guide provides a comprehensive review of the current knowledge on 15-Deoxoeucosterol and related compounds, with a focus on their biological activities, isolation, and characterization. Due to the limited specific data on 15-Deoxoeucosterol, this review will draw upon information from closely related eucosterol derivatives to provide a broader understanding of this compound class.

Related Compounds and Biological Activities

The biological activities of several eucosterol derivatives have been investigated, revealing their potential as cytotoxic agents. A notable example is a glycosidic derivative of a closely related compound, 15-deoxo-30-hydroxyeucosterol. Specifically, 15-deoxo-30-hydroxyeucosterol 3-O-alpha-L-rhamnopyranosyl-(1-->2)-[(beta-D-glucopyranosyl-(1-->3)]-beta-D-glucopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->6)-beta-D-glucopyranoside, isolated from the bulbs of Scilla scilloides, has demonstrated potent cytotoxic effects against various tumor cell lines.[1] The effective dose (ED50) for this compound was reported to be in the nanomolar range, highlighting its significant potential as an anticancer agent.

Quantitative Data on Related Eucosterol Glycosides

| Compound Name | Cell Line | ED50 (nM) | Source |

| 15-deoxo-30-hydroxyeucosterol 3-O-glycoside | Various tumor cells | 1.53-3.06 | Scilla scilloides[1] |

Note: The specific cell lines tested were not detailed in the available literature.

Experimental Protocols: Isolation and Characterization

General Isolation Workflow

A hypothetical workflow for the isolation and purification of 15-Deoxoeucosterol from plant material is outlined below. This process is based on established methods for the separation of similar natural products.

Methodology Details:

-

Extraction: The air-dried and powdered plant material (e.g., bulbs) is exhaustively extracted with a polar solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fractions enriched with nortriterpenoids (typically the ethyl acetate fraction) are subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds into further fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.

-

Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS), to determine the molecular weight and fragmentation pattern.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which 15-Deoxoeucosterol and its analogs exert their cytotoxic effects has not been elucidated. However, based on the known mechanisms of other cytotoxic natural products that induce cell death in cancer cells, a hypothetical signaling pathway can be proposed. Many cytotoxic compounds trigger apoptosis (programmed cell death) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Given that many steroidal compounds can influence cellular membranes and signaling cascades, it is plausible that eucosterols could initiate apoptosis by inducing mitochondrial stress. This would lead to the release of cytochrome c and the activation of a cascade of caspase enzymes, ultimately resulting in cell death.

Future Directions

The study of 15-Deoxoeucosterol and related spirocyclic nortriterpenoids is still in its early stages. Future research should focus on the following areas:

-

Isolation and Full Characterization: Targeted isolation of 15-Deoxoeucosterol from natural sources to obtain sufficient quantities for comprehensive biological evaluation and full spectroscopic characterization.

-

Total Synthesis: The development of a total synthesis route for 15-Deoxoeucosterol would not only confirm its structure but also provide access to larger quantities and enable the synthesis of analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the cytotoxic activity of these compounds is crucial to identify their cellular targets and signaling pathways.

-

In Vivo Studies: Promising compounds should be evaluated in animal models to assess their in vivo efficacy and safety profiles.

Conclusion

15-Deoxoeucosterol and its related compounds represent a promising class of natural products with potent cytotoxic activities. While the available data is still limited, the initial findings for related eucosterol glycosides are highly encouraging. Further research into the isolation, synthesis, and biological evaluation of these complex molecules is warranted and could lead to the development of novel anticancer agents. This technical review serves as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this unique class of spirocyclic nortriterpenoids.

References

15-Deoxoeucosterol: Hypothesized Mechanisms of Action - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence on the mechanism of action of 15-Deoxoeucosterol is currently limited in publicly available literature. This document synthesizes information from studies on structurally related compounds, primarily other eucosterols, lanosterol derivatives, and the broader class of triterpenoids, to propose potential mechanisms of action and guide future research.

Introduction

15-Deoxoeucosterol is a tetracyclic triterpenoid belonging to the lanosterol family. While specific research on this compound is sparse, the known biological activities of its parent compounds and structural analogs suggest it may hold significant therapeutic potential, particularly in the areas of oncology and inflammation. This guide consolidates the existing data on related molecules to formulate hypotheses on the mechanism of action of 15-Deoxoeucosterol and provides a framework for its experimental investigation.

A closely related compound, a 15-deoxo-30-hydroxyeucosterol derivative isolated from Scilla scilloides, has demonstrated potent anti-tumor activity. This eucosterol oligoglycoside exhibited significant cytotoxicity against a panel of tumor cell lines with an impressive median effective dose (ED50) ranging from 1.53 to 3.06 nM.[1] Furthermore, in vivo studies showed that it increased the life span of mice bearing Sarcoma 180 tumors, highlighting the potential of the 15-deoxoeucosterol scaffold in cancer therapy.[1]

The broader class of lanosterol derivatives has been reported to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2]

Hypothesized Mechanisms of Action

Based on the activities of related triterpenoids and lanosterol derivatives, two primary areas of therapeutic action are hypothesized for 15-Deoxoeucosterol: anticancer and anti-inflammatory activities.

Anticancer Activity

The anticancer effects of triterpenoids are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways.

Hypothesis 1: 15-Deoxoeucosterol induces apoptosis in cancer cells through the modulation of key signaling pathways.

Many triterpenoids exert their anticancer effects by triggering programmed cell death.[3][4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular targets include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and the caspase cascade, which executes the apoptotic program.

Furthermore, lanosterol derivatives have been shown to arrest the cell cycle, often at the G1 phase, and inhibit the activation of transcription factors like NF-κB and AP-1, which are critical for cancer cell survival and proliferation. The inhibition of signaling cascades such as the Src/MAPK pathway has also been implicated in the anticancer effects of lanosterol synthase inhibition.

Table 1: Anticancer Activities of Selected Triterpenoids and Lanosterol Derivatives

| Compound Class/Name | Cancer Cell Line(s) | Observed Effect(s) | Key Molecular Target(s)/Pathway(s) | Reference(s) |

| Eucosterol Oligoglycoside | Various tumor cells | Cytotoxicity (ED50: 1.53-3.06 nM) | Not elucidated | |

| Lanosterol Derivatives | Various cancer cells | Cytotoxicity, Apoptosis, G1 cell cycle arrest | Inhibition of NF-κB and AP-1 activation | |

| Triterpenoids (general) | Breast, Prostate, Colon, Melanoma | Anti-proliferative, Pro-apoptotic, Anti-angiogenic | Regulation of transcription factors, growth factors, and inflammatory cytokines | |

| Betulinic Acid | Various cancer cells | Apoptosis induction | Mitochondrial pathway, ROS generation | |

| Inhibition of Lanosterol Synthase | HepG2 (Liver Cancer) | Decreased proliferation and migration, induced apoptosis | Deactivation of Src/MAPK signaling pathway |

Hypothesized Anticancer Signaling Pathway for 15-Deoxoeucosterol

Caption: Hypothesized anticancer mechanism of 15-Deoxoeucosterol.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Triterpenoids are well-known for their anti-inflammatory properties.

Hypothesis 2: 15-Deoxoeucosterol attenuates inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.

The NF-κB signaling pathway is a central regulator of inflammation. Many triterpenoids have been shown to inhibit this pathway by preventing the activation of the IκB kinase (IKK) complex, which leads to the stabilization of the IκBα inhibitor and sequestration of NF-κB in the cytoplasm.

The mitogen-activated protein kinase (MAPK) pathways, including p38, ERK1/2, and JNK1/2, are also crucial in mediating inflammatory responses. Several triterpenoids have been demonstrated to inhibit the phosphorylation and activation of these kinases. Additionally, the Nrf2-Keap1 pathway, a key regulator of the antioxidant response, can be modulated by triterpenoids to suppress inflammation.

Table 2: Anti-inflammatory Activities of Selected Triterpenoids

| Compound Class/Name | Cell Line/Model | Observed Effect(s) | Key Molecular Target(s)/Pathway(s) | Reference(s) |

| Triterpenoids (general) | Various | Downregulation of inflammatory mediators | Inhibition of NF-κB and MAPK pathways | |

| Oleanolic Acid, Asiatic Acid | RAW264.7 macrophages | Inhibition of NO, iNOS, IL-6 production | Inhibition of NF-κB and MAPK pathways, activation of Nrf2 pathway | |

| (21α)-22-hydroxyhopan-3-one | RAW264.7 macrophages | Suppression of iNOS, IL-1β, INFβ, TNFα expression | Reduction of ROS, inhibition of MAPK signaling | |

| Diosgenin | Various | Suppression of inflammation, inhibition of proliferation | Downregulation of Akt, IKK activation, and NF-κB-regulated gene expression |

Hypothesized Anti-inflammatory Signaling Pathway for 15-Deoxoeucosterol

Caption: Hypothesized anti-inflammatory mechanism of 15-Deoxoeucosterol.

Recommended Experimental Protocols

To investigate the hypothesized mechanisms of action of 15-Deoxoeucosterol, a series of in vitro assays are recommended.

Assessment of Anticancer Activity

Workflow for Investigating Anticancer Effects

Caption: Experimental workflow for assessing anticancer activity.

3.1.1. Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of 15-Deoxoeucosterol for 24, 48, and 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

3.1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

-

Protocol:

-

Treat cells with 15-Deoxoeucosterol at its IC50 concentration for a predetermined time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Assessment of Anti-inflammatory Activity

3.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Protocol:

-

Seed RAW264.7 macrophages in 96-well plates.

-

Pre-treat the cells with various concentrations of 15-Deoxoeucosterol for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatants.

-

Mix the supernatants with Griess reagent and incubate.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3.2.2. Western Blot Analysis for Inflammatory Signaling Proteins

-

Principle: Detects the levels of specific proteins involved in inflammatory signaling pathways.

-

Protocol:

-

Treat RAW264.7 cells with 15-Deoxoeucosterol and/or LPS as described above.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-p65, p65, IκBα, p-p38, p38, etc.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Conclusion and Future Directions

The structural similarity of 15-Deoxoeucosterol to known bioactive triterpenoids and lanosterol derivatives strongly suggests its potential as a novel therapeutic agent. The hypotheses presented in this guide, centered on the modulation of key signaling pathways in cancer and inflammation, provide a solid foundation for future research. The recommended experimental protocols offer a clear path to elucidating the specific mechanisms of action of this promising natural product. Further investigation, including in vivo studies and target identification, will be crucial in translating the therapeutic potential of 15-Deoxoeucosterol into clinical applications.

References

- 1. Eucosterol oligoglycosides isolated from Scilla scilloides and their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanostanoids from fungi: a group of potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation of Sterols from Brown Algae, with Reference to 15-Deoxoeucosterol

Introduction